molecular formula C9H12N4O2 B13560355 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B13560355
M. Wt: 208.22 g/mol
InChI Key: GDXXKTLFPLZSLS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both piperazine and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and pyrazine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as the sulfonium salt and DBU as the base . The reaction proceeds through an aza-Michael addition, followed by intramolecular cyclization to form the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperazine derivatives.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is unique due to the presence of both piperazine and pyrazine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

5-piperazin-1-ylpyrazine-2-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c14-9(15)7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)

InChI Key

GDXXKTLFPLZSLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(N=C2)C(=O)O

Origin of Product

United States

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